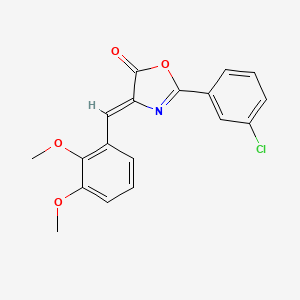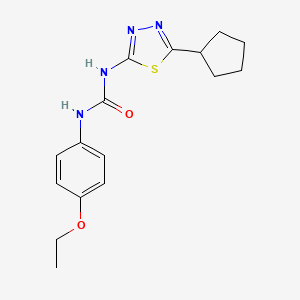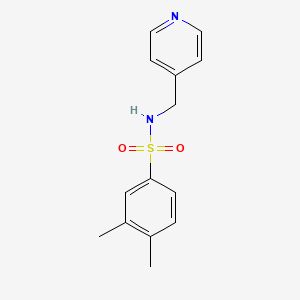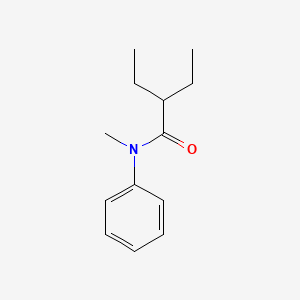
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, commonly known as PEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEP is a piperazine derivative that has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of PEP is not fully understood. However, it has been suggested that PEP exerts its biological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. PEP has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
PEP has been reported to exhibit a wide range of biochemical and physiological effects. PEP has been shown to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anticonvulsant and analgesic effects. PEP has also been reported to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEP has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. However, PEP has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on PEP. One potential direction is to study the effects of PEP on other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to investigate the potential of PEP as a drug candidate for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, PEP is a promising chemical compound that exhibits a wide range of biological activities and potential therapeutic applications. Its ease of synthesis, low cost, and wide range of biological activities make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
PEP can be synthesized using a simple one-pot reaction between 2-hydroxybenzaldehyde, 2-phenylethylamine, and thiourea. The reaction takes place in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified using column chromatography, yielding pure PEP.
Aplicaciones Científicas De Investigación
PEP has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and cancer. PEP has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. PEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
4-(2-hydroxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18-9-5-4-8-17(18)21-12-14-22(15-13-21)19(24)20-11-10-16-6-2-1-3-7-16/h1-9,23H,10-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNDOHPTDCHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)





![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)

![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)


![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)